1H-吲唑-5-硼酸

描述

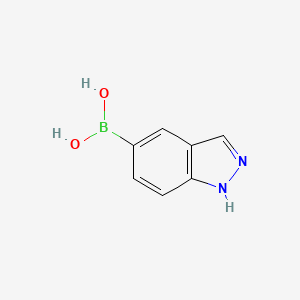

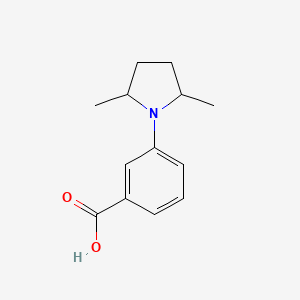

1H-Indazole-5-boronic acid is a chemical compound with the empirical formula C7H7BN2O2 . It is a derivative of indazole, a heterocyclic compound that is important in drug molecules . This compound is also known by other names such as 1H-Indazol-5-yl-5-boronic acid and Indazole-5-boronic acid .

Synthesis Analysis

The synthesis of 1H-indazoles, including 1H-Indazole-5-boronic acid, has been achieved from o-aminobenzoximes by selectively activating the oxime in the presence of the amino group . The reaction occurs with a variety of substituted o-aminobenzoximes using a slight excess of methanesulfonyl chloride and triethylamine at 0−23 °C and is amenable to scale-up . Another method involves the selective electrochemical synthesis of 1H-indazoles .

Molecular Structure Analysis

The molecular weight of 1H-Indazole-5-boronic acid is 161.96 g/mol . It contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole, with 1H-indazole being the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives, including 1H-Indazole-5-boronic acid, bear a variety of functional groups and display versatile biological activities . They have been used in the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors and in the synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer .

Physical And Chemical Properties Analysis

1H-Indazole-5-boronic acid is a solid substance . It has a melting point of 175-180°C and should be stored at a temperature of 2-8°C . The compound has three hydrogen bond donors and three hydrogen bond acceptors .

科学研究应用

分子结构和共振态

- 分子结构分析: 1H-吲唑-5-硼酸在不同温度下表现出独特的共振态,如使用核磁共振 (NMR) 光谱法研究的那样。此性质影响其分子对称性和分子内的氢原子运动 (Dikmen,2018 年)。

合成和药物化学

- 衍生物合成: 已合成一系列 1H-吲唑-5-硼酸衍生物,用于 AKT 激酶抑制活性,表明在药物化学中具有潜在应用 (Gogireddy 等人,2014 年)。

- 晶体结构和振动光谱: 研究了衍生物 4-甲基-1H-吲唑-5-硼酸的晶体结构和振动性质,提供了对其分子行为的见解 (Dikmen,2017 年)。

- 区域选择性合成: 对 1H-吲唑的区域选择性合成的研究证明了该化合物在产生特定分子结构方面的多功能性,这对药物开发具有重要意义 (Dandu 等人,2007 年)。

配体化学和配位聚合物

- 氢三(吲唑基)硼酸盐合成: 涉及吲唑硼酸衍生物的氢三(吲唑基)硼酸盐的创建展示了这些化合物在配体化学中的效用,这对于形成配位络合物至关重要 (Rheingold 等人,1997 年)。

- 吸附研究: 一种以 1H-吲唑-5-羧酸为特色的 Cu(II) 配位聚合物表现出对 CO2 的选择性和滞后吸附,表明在储气和分离技术中具有潜在应用 (Hawes 等人,2012 年)。

治疗应用

- N1-取代 1H-吲唑的合成: 吲唑与烯酮的 DBU 催化的 aza-Michael 反应,产生 N1-取代 1H-吲唑,是一种在药物研究中产生重要化合物的有效方法 (Yang 等人,2016 年)。

作用机制

Target of Action

1H-Indazole-5-boronic acid is a reactant used in the preparation of various compounds with potential therapeutic applications . .

Biochemical Pathways

1H-Indazole-5-boronic acid is used as a reactant in the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer, novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase, and preparation of diazabicycloheptanes as α7 neurinal nicotinic receptor affectors . .

Result of Action

As a reactant in the synthesis of various compounds, its effects would likely depend on the properties of the resulting compound .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c .

安全和危害

1H-Indazole-5-boronic acid is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

未来方向

While specific future directions for 1H-Indazole-5-boronic acid are not mentioned in the sources, indazole derivatives in general have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs .

Relevant Papers

Several papers have been published on the topic of indazole derivatives, including 1H-Indazole-5-boronic acid. These papers discuss the synthesis and biological perspectives of indazole-containing derivatives , a practical, metal-free synthesis of 1H-indazoles , and the selective electrochemical synthesis of 1H-indazoles .

属性

IUPAC Name |

1H-indazol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-5(3-6)4-9-10-7/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVPGJWAMIADSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590551 | |

| Record name | 1H-Indazol-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338454-14-1 | |

| Record name | 1H-Indazol-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1H-Indazole-5-boronic acid revealed by recent research?

A: Recent studies utilizing experimental and computational methods have provided valuable insights into the structure of 1H-Indazole-5-boronic acid. [, ]

- Crystal Structure: A study published by [] elucidated the crystal structure of 1H-Indazole-5-boronic acid, revealing its three-dimensional arrangement and intermolecular interactions.

- Vibrational Spectra: The same study [] also investigated the vibrational spectra of the compound using both experimental techniques and Density Functional Theory (DFT) simulations, allowing for the assignment of specific vibrational modes to molecular motions. This information is crucial for understanding the compound's behavior in different chemical environments.

- NMR Spectral Assignments and GIAO Calculations: Another study [] focused on the Nuclear Magnetic Resonance (NMR) spectral assignments of 1H-Indazole-5-boronic acid. The researchers utilized Gauge-Including Atomic Orbital (GIAO) calculations to support their experimental findings, providing a comprehensive understanding of the compound's electronic structure.

Q2: How can computational chemistry contribute to further research on 1H-Indazole-5-boronic acid?

A: Computational chemistry offers valuable tools for exploring the properties and potential applications of 1H-Indazole-5-boronic acid: [, ]

- Molecular Resonance States: The study utilizing GIAO calculations [] also explored the molecular resonance states of 1H-Indazole-5-boronic acid, which can influence its reactivity and interactions with other molecules.

- DFT Simulations: The application of DFT simulations in studying the vibrational spectra [] demonstrates the power of computational methods in predicting and interpreting experimental data. This approach can be further employed to investigate other properties, such as reactivity, stability, and interactions with potential targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)

![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)